2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
. This compound is known for its unique structure, which combines a pyrimidine ring with a piperidine moiety, making it an interesting subject for scientific studies.
Preparation Methods
The synthesis of 2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The piperidine moiety in the compound is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and are widely used in drug discovery and development.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are known for their applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of both piperidine and pyrimidine structures, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-(1-propylsulfonylpiperidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-3-9-20(17,18)16-8-4-5-12(10-16)19-13-6-7-14-11(2)15-13/h6-7,12H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZGBAMOUYWRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)OC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.